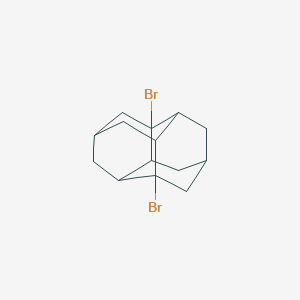

1,6-Dibromodiamantane

Descripción

Propiedades

Fórmula molecular |

C14H18Br2 |

|---|---|

Peso molecular |

346.10 g/mol |

Nombre IUPAC |

1,6-dibromopentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |

InChI |

InChI=1S/C14H18Br2/c15-13-6-8-3-10-9(13)1-7-2-11(13)12(4-8)14(10,16)5-7/h7-12H,1-6H2 |

Clave InChI |

FVQAVHZIOXJOLU-UHFFFAOYSA-N |

SMILES canónico |

C1C2CC3C4CC5CC(C1C3(C5)Br)C4(C2)Br |

Origen del producto |

United States |

Synthetic Methodologies for 1,6 Dibromodiamantane

Direct Bromination Protocols for Diamantane Precursors

The direct introduction of bromine atoms onto the diamantane framework is a common and effective strategy for synthesizing brominated diamantane derivatives. This approach can be broadly categorized into electrophilic bromination, radical-mediated halogenation, and catalytic systems, each offering distinct advantages and challenges.

Electrophilic Bromination in Diamantane Framework Functionalization

Electrophilic bromination is a primary method for the functionalization of the diamantane cage. This process typically involves the reaction of diamantane with elemental bromine, often in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a highly electrophilic bromine species that attacks the electron-rich C-H bonds of the diamantane structure.

The reaction of diamantane with neat bromine at 25°C can yield 1-bromodiamantane in high yield. njit.edu However, to achieve disubstitution and favor the formation of 1,6-dibromodiamantane, more forcing conditions are required, such as refluxing in bromine. njit.edu These conditions promote the introduction of a second bromine atom onto the diamantane cage. The mechanism of electrophilic halogenation involves the generation of an electrophile that is attacked by the aromatic ring, leading to the formation of a carbocation intermediate, which is then deprotonated to yield the substituted product. masterorganicchemistry.com For less reactive substrates like diamantane, a Lewis acid catalyst is often necessary to enhance the electrophilicity of the bromine. wikipedia.org

Radical-Mediated Halogenation Approaches to Diamantane Derivatives

Free-radical halogenation offers an alternative pathway to brominated diamantanes. wikipedia.org This method typically involves the use of radical initiators, such as light or heat, to generate bromine radicals from a bromine source. libretexts.org These highly reactive radicals can then abstract hydrogen atoms from the diamantane cage, leading to the formation of a diamantyl radical, which then reacts with a bromine molecule to form the brominated product. nih.govyoutube.com

The selectivity of radical bromination is notably different from electrophilic bromination. Radical stability plays a crucial role in determining the site of halogenation. youtube.com Tertiary C-H bonds are generally more susceptible to radical abstraction than secondary or primary C-H bonds due to the greater stability of the resulting tertiary radical. youtube.com This principle influences the distribution of isomers in the bromination of diamantane.

Catalytic Systems in Selective Diamantane Bromination

The use of catalysts is pivotal in controlling the regioselectivity and efficiency of diamantane bromination. Lewis acids such as aluminum bromide (AlBr₃) or iron (Fe) are commonly employed in electrophilic bromination to polarize the bromine molecule and generate a more potent electrophile. njit.eduresearchgate.net For instance, the reaction of diamantane in neat bromine with trace amounts of AlBr₃ can lead to the formation of 4,9-dibromodiamantane (B8645885) as a major product, alongside 1,6- and 1,4-dibromodiamantane. njit.edu Increasing the quantity of the Lewis acid can further promote multiple brominations, yielding tribromo- and tetrabromodiamantanes. njit.edu

In some protocols, an iron catalyst is used with bromine in a solvent like Freon 113 at room temperature to achieve bis-apical bromination, yielding 4,9-dibromodiamantane. researchgate.net This highlights the ability of specific catalytic systems to direct the bromination to particular positions on the diamantane cage.

Regioselective Synthesis of this compound Isomers

The synthesis of a specific isomer like this compound requires careful control over the reaction conditions to direct the bromination to the desired positions on the diamantane framework.

Factors Influencing Bromination Selectivity (e.g., Apical vs. Medial Positions)

The diamantane cage possesses two types of tertiary C-H bonds: two apical positions (C4 and C9) and six medial positions (C1, C2, C6, C7, C8, and C10). The relative reactivity of these positions towards bromination is a key factor in determining the product distribution.

Under electrophilic conditions, the formation of the 1-bromodiamantane (a medial position) is often favored initially. njit.edu However, under thermodynamic control, which can be promoted by the presence of a Lewis acid, rearrangement to the more stable 4-bromodiamantane (B14682931) (an apical position) can occur. The synthesis of this compound involves the substitution at two medial positions.

The selectivity of bromination is highly dependent on the reaction conditions. For instance, refluxing diamantane in bromine without a catalyst can produce a mixture of 1,6- and 1,4-dibromodiamantane. njit.edu In contrast, using a catalytic amount of iron in a less polar solvent can favor the formation of the bis-apical 4,9-dibromodiamantane. researchgate.net This suggests that kinetic control (favoring the more accessible medial positions) and thermodynamic control (favoring the more stable apical substitution) can be manipulated to achieve a degree of regioselectivity.

Control of Multiple Bromination Events on the Diamantane Cage

Controlling the extent of bromination is crucial to prevent the formation of over-brominated products. The reaction of diamantane with an excess of bromine, especially in the presence of a strong Lewis acid catalyst, can lead to the formation of tribromo- and even tetrabromodiamantane. njit.edu To selectively obtain a dibrominated product like this compound, the stoichiometry of the reactants and the reaction time must be carefully managed.

Optimization Strategies for Synthetic Efficiency and Product Isolation

Optimization of synthetic routes to this compound focuses on improving the selectivity of the reaction to maximize the yield of the desired isomer while simplifying the purification process. Non-selective methods often lead to complex mixtures that necessitate laborious separation techniques like chromatography and repeated crystallizations. tandfonline.com

A key optimization strategy involves the careful selection of the catalyst and solvent system to favor a specific substitution pattern. While early methods using strong Lewis acids like AlBr₃ provided a pathway to various dibromides, they lacked selectivity. njit.edutandfonline.com For instance, the reaction of diamantane in neat bromine with trace amounts of AlBr₃ yields a mixture of dibromides, complicating the isolation of pure this compound. njit.edu

A significant advancement in selective synthesis was demonstrated for the isomeric 4,9-dibromodiamantane. By shifting from a traditional Lewis acid to an iron catalyst and using Freon-113 as a solvent, a dramatic improvement in selectivity and product isolation was achieved. tandfonline.com This method highlights a crucial optimization principle: tuning the catalytic system can steer the reaction toward a single, desired product.

The table below contrasts a non-selective method with a highly optimized, selective method for dibromination, illustrating the impact on efficiency and isolation.

| Parameter | Non-Selective Method (AlBr₃) | Optimized Selective Method (for 4,9-isomer) |

| Target Isomer(s) | Mixture (1,4-, 1,6-, 4,9-dibromides) | 4,9-dibromodiamantane |

| Catalyst | Aluminum Tribromide (AlBr₃) | Iron (Fe) |

| Solvent | Neat Bromine | Freon-113 |

| Yield | Moderate yield of mixed isomers | 62% (of 4,9-isomer) |

| Product Isolation | Requires chromatography and/or repeated crystallizations | Product precipitates from the reaction and is >95% pure after a single reslurry with hexanes |

| Reference | njit.edutandfonline.com | tandfonline.com |

This comparison underscores how strategic adjustments to reaction conditions can overcome the challenges of low selectivity. While these specific optimized conditions were reported for the 4,9-isomer, the principles of catalyst and solvent screening are directly applicable to developing a more efficient synthesis specifically for this compound. By moving away from aggressive, non-selective Lewis acids towards milder, more specific catalytic systems and non-traditional solvents, both the yield and the ease of purification can be substantially improved.

Chemical Reactivity and Transformation of 1,6 Dibromodiamantane

Nucleophilic Substitution Reactions on 1,6-Dibromodiamantane

Nucleophilic substitution is a fundamental reaction class for alkyl halides, and this compound is no exception. These reactions involve the replacement of one or both bromine atoms by a nucleophile, a species rich in electrons. masterorganicchemistry.comchemguide.co.uklibretexts.org The specific pathway of these substitutions, whether S_N1 or S_N2, is a key consideration in predicting the outcome of a reaction.

Investigation of S_N1 and S_N2 Pathways in Diamantane Halides

The mechanism of nucleophilic substitution can proceed through two primary pathways: S_N1 (substitution, nucleophilic, unimolecular) and S_N2 (substitution, nucleophilic, bimolecular). libretexts.orgmasterorganicchemistry.comlibretexts.org The S_N1 mechanism is a two-step process that begins with the slow, rate-determining step of the leaving group (bromide) departing to form a carbocation intermediate. chemguide.co.ukyoutube.comyoutube.com This intermediate is then rapidly attacked by the nucleophile. chemguide.co.uk The rate of an S_N1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.comyoutube.com

In contrast, the S_N2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgyoutube.com The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comyoutube.com

For diamantane halides, the tertiary nature of the carbon atoms at the 1 and 6 positions strongly favors the S_N1 pathway. The formation of a tertiary carbocation at these bridgehead positions is significantly more stable than a primary or secondary carbocation, thus lowering the activation energy for the S_N1 process. masterorganicchemistry.comyoutube.com The steric hindrance around these bridgehead carbons, created by the bulky cage structure, also disfavors the backside attack required for an S_N2 reaction. youtube.com

Table 1: Comparison of S_N1 and S_N2 Reaction Characteristics

| Feature | S_N1 | S_N2 |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Substrate Preference | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent Preference | Polar Protic | Polar Aprotic |

| Carbocation Rearrangement | Possible | Not possible |

This table summarizes the key differences between the S_N1 and S_N2 reaction pathways. The data is compiled from multiple sources. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

Synthesis of Organometallic Intermediates from this compound

The bromine atoms of this compound can be replaced by metals to form organometallic intermediates. These intermediates are highly valuable in organic synthesis as they can act as nucleophiles in subsequent carbon-carbon bond-forming reactions. A common method to generate such intermediates is through reaction with an active metal, such as lithium or magnesium (to form Grignard reagents).

These organodiamantane species can then participate in a variety of coupling reactions, expanding the synthetic utility of the diamantane core. nih.gov

Further Functionalization and Derivatization of the Diamantane Core

The ability to functionalize the diamantane core beyond simple substitution of the bromine atoms is crucial for tailoring its properties for specific applications. rsc.org This includes the formation of new carbon-carbon bonds and the introduction of various heteroatoms.

Carbon-Carbon Bond Formation: Alkylation, Arylation, and Coupling Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of more complex molecules from simpler precursors. fiveable.mewikipedia.orglibretexts.org In the context of this compound, this can be achieved through several strategies, often involving the aforementioned organometallic intermediates.

Alkylation and Arylation: Once an organometallic derivative of diamantane is formed (e.g., a Grignard or organolithium reagent), it can react with various electrophiles, such as alkyl halides or aryl halides, to form new carbon-carbon bonds. This allows for the attachment of alkyl or aryl groups to the diamantane cage.

Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. illinois.educhemistry.coach Reactions like the Suzuki, Negishi, and Sonogashira couplings can be employed to connect the diamantane core to a wide variety of organic fragments. chemistry.coach For example, a Suzuki coupling would involve the reaction of a boronic acid or ester derivative of diamantane with an organic halide in the presence of a palladium catalyst. chemistry.coach

Table 2: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Name | Reactants | Catalyst | Bond Formed |

| Suzuki Coupling | Organoborane + Organic Halide | Palladium | C-C |

| Negishi Coupling | Organozinc + Organic Halide | Palladium or Nickel | C-C |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide | Palladium and Copper | C-C (sp-sp²) |

| Grignard Reaction | Organomagnesium Halide + Carbonyl Compound | None | C-C |

This table provides a brief overview of some common carbon-carbon bond forming reactions relevant to the functionalization of diamantane derivatives. fiveable.meillinois.educhemistry.coach

Introduction of Heteroatom-Containing Functional Groups (e.g., Nitrogen, Oxygen, Sulfur, Phosphorus)

Beyond carbon, the introduction of heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus can dramatically alter the physical and chemical properties of the diamantane molecule. google.comnih.govpressbooks.pubnih.govpressbooks.pub These functional groups can impart new reactivity, influence solubility, and enable coordination to metal centers.

Nucleophilic substitution reactions on this compound are a direct route to installing such functional groups. For instance, reaction with sodium azide (B81097) would introduce a nitrogen-containing azide group, which can be further transformed into an amine. Similarly, reaction with hydroxides or alkoxides can yield alcohols or ethers, while thiolates can be used to introduce sulfur-containing moieties.

Polyfunctionalization and Access to Multiply Substituted Diamantanes

The presence of two bromine atoms on this compound allows for the potential of polyfunctionalization, where both bromine atoms are replaced, either with the same or different functional groups. uni-giessen.de By carefully controlling the reaction conditions and stoichiometry of the reagents, it is possible to achieve mono- or di-substitution.

This ability to create multiply substituted diamantanes is critical for developing advanced materials and complex molecular systems. For example, a difunctional diamantane with two reactive groups could serve as a rigid linker in metal-organic frameworks or as a monomer for polymerization. uni-giessen.de The precise placement of functional groups on the rigid diamantane scaffold allows for the design of molecules with specific three-dimensional orientations of their functional components.

Mechanistic Investigations of Reactions Involving 1,6 Dibromodiamantane

Elucidation of Reaction Pathways in Bromination and Subsequent Transformations

The formation of 1,6-dibromodiamantane and its subsequent reactions are governed by the interplay of carbocationic and free-radical intermediates. The rigid, strained framework of the diamantane cage imparts unique stability and reactivity to these intermediates, dictating the regioselectivity of functionalization.

Role and Stability of Carbocation Intermediates in Bridgehead Systems

Carbocations are key intermediates in the synthesis of this compound, particularly in electrophilic bromination reactions. The stability of these carbocations at the bridgehead positions of the diamantane skeleton is a critical factor influencing the reaction outcome.

The diamantane structure possesses two types of tertiary bridgehead positions: the two apical (C1 and C6) and six medial positions. The formation of a positive charge at these positions leads to diamantyl cations. Computational studies, specifically at the B3LYP/6-31G* level of theory, have been employed to assess the relative stabilities of these cations. These studies indicate that the stability of diamondoidyl cations increases with the size of the cage structure and is highly dependent on the geometric position of the charge. researchgate.net A positive charge located closer to the geometric center of the molecule experiences greater stabilization. researchgate.net

In the context of diamantane, the medial cations are generally more stable than the apical cations due to better charge delocalization and hyperconjugation within the more centrally located part of the cage. However, the reaction conditions, particularly the nature of the electrophile and the solvent, can influence the selectivity of the attack. For instance, reactions with strong electrophiles like bromine tend to favor substitution at the medial positions, leading to products such as this compound. researchgate.net This preference is attributed to the charge-transfer effects that are more pronounced at the more electron-rich medial C-H bonds.

The stability of these carbocation intermediates is not only crucial for the initial bromination but also for subsequent nucleophilic substitution reactions of this compound. The departure of a bromide ion from the 1 or 6 position generates a tertiary carbocation, which can then be attacked by a variety of nucleophiles, allowing for the introduction of other functional groups. The rigid geometry of the diamondoid cage prevents the carbocation from undergoing typical rearrangements that are common in more flexible acyclic or monocyclic systems.

| Cation Type | Relative Stability (kcal/mol) | Key Stabilizing Factors |

| Medial Diamantyl Cation | More Stable | Better charge delocalization, Hyperconjugation |

| Apical Diamantyl Cation | Less Stable | Less effective charge delocalization |

Table 1: Relative Stabilities of Diamantyl Carbocations (Data based on computational studies researchgate.net)

Free Radical Mechanisms in Diamondoid Functionalization

Free radical pathways offer an alternative route for the functionalization of diamondoids, including the introduction of bromine atoms. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

The initiation step involves the generation of a bromine radical, usually through the homolytic cleavage of a bromine molecule (Br₂) using UV light or a radical initiator. In the propagation step, the bromine radical abstracts a hydrogen atom from a C-H bond of the diamantane cage to form a diamantyl radical and hydrogen bromide (HBr). This diamantyl radical then reacts with another molecule of Br₂ to yield the brominated diamondoid and a new bromine radical, which continues the chain.

The regioselectivity of free-radical bromination is governed by the relative stability of the resulting diamondoid radicals. Similar to carbocations, tertiary radicals are more stable than secondary radicals. Computational studies have shown that the relative stabilities of isomeric diamondoidyl radicals vary within a smaller range compared to their cationic counterparts. researchgate.net However, reactions involving carbon-centered radicals often lead to mixtures of all possible tertiary and secondary halodiamantanes, indicating lower selectivity compared to ionic pathways. researchgate.net

In the case of diamantane, hydrogen abstraction can occur at either the apical or medial tertiary positions. The selectivity of this process can be influenced by the nature of the radical species and the reaction conditions. For instance, photoacetylation, which proceeds through a radical mechanism, shows a preference for the apical position. researchgate.net This selectivity is attributed to the higher polarizability of the diamantane cage along the apical direction in the transition state for hydrogen abstraction. researchgate.net

| Radical Type | Relative Stability | Factors Influencing Formation |

| Tertiary Diamantyl Radical | More Stable | C-H bond strength, statistical factors |

| Secondary Diamantyl Radical | Less Stable | Higher C-H bond dissociation energy |

Table 2: Relative Stabilities of Diamantyl Radicals

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of diamondoid chemistry. These theoretical methods provide detailed information about transition states, reaction energetics, and electronic structures that are often difficult to obtain experimentally.

Density Functional Theory (DFT) Studies on Transition States and Reaction Energetics

DFT calculations have been instrumental in understanding the mechanistic details of diamondoid bromination. By modeling the potential energy surface of the reaction, researchers can identify the transition state structures and calculate the activation energy barriers for different reaction pathways.

For instance, DFT studies on the halogenation of adamantane (B196018), a smaller diamondoid, have revealed a "cluster mechanism" where multiple halogen molecules are involved in the transition state. rsc.org These calculations show a significant decrease in the calculated energy barrier when additional halogen molecules participate, suggesting a high kinetic order with respect to the halogen. rsc.org The rate-limiting step in these reactions is proposed to be the formation of an ion pair, Ad⁺X₂ₙ⁻¹, through the transfer of a hydrogen atom from the adamantane to the polarized halogen cluster. rsc.org It is highly probable that a similar cluster mechanism is at play in the bromination of diamantane to form this compound.

| Computational Method | Key Findings |

| DFT (B3LYP/6-31G*) | Calculated relative stabilities of diamantyl cations and radicals. researchgate.net |

| DFT | Proposed a "cluster mechanism" for adamantane halogenation with a reduced energy barrier. rsc.org |

| DFT (B3LYP, B3PW91, MP2) | Computed C-H bond substitution selectivities in the photoacetylation of diamondoids. researchgate.net |

Table 3: Application of DFT in Understanding Diamondoid Reactivity

Theoretical Analysis of Electronic Structures and Reactivity Profiles

The electronic structure of this compound and its reactive intermediates dictates their reactivity. Theoretical analyses provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, which are key to understanding their chemical behavior.

DFT calculations can be used to determine various electronic properties such as ionization potentials, electron affinities, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

The analysis of the electrostatic potential surface can reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. In this compound, the regions around the bromine atoms would be expected to be electron-rich, while the carbon atoms of the cage would be relatively electron-deficient. This information is invaluable for predicting the outcome of subsequent reactions and for designing new synthetic strategies.

Advanced Spectroscopic and Structural Characterization of 1,6 Dibromodiamantane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including complex cage compounds like 1,6-dibromodiamantane. Both Carbon-13 and Proton NMR provide detailed insights into the molecular framework.

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for determining the number of non-equivalent carbon atoms in a molecule, which is fundamental for assessing isomeric purity and confirming substitution patterns in diamantane derivatives. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the differentiation of carbons based on their position within the diamondoid cage and the nature of attached substituents. uni-giessen.de

For disubstituted diamantanes, the number of signals in the ¹³C NMR spectrum directly corresponds to the symmetry of the molecule. In the case of this compound, the substitution pattern influences the electronic environment of the surrounding carbon atoms. The carbons directly bonded to the bromine atoms (C-1 and C-6) experience a significant downfield shift due to the electronegativity of the halogen. The chemical shifts of other carbons in the cage are also affected, albeit to a lesser extent, providing a unique fingerprint for this specific isomer.

By comparing the experimental spectrum to those of other dibromodiamantane isomers, isomeric purity can be readily established. The presence of extra peaks would indicate a mixture of isomers. The predictable nature of substituent effects on ¹³C chemical shifts in adamantane (B196018) and diamantane systems allows for the assignment of each resonance to a specific carbon atom in the this compound structure. sysydz.net

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known substituent effects on the diamantane skeleton. Actual experimental values may vary.)

| Carbon Atom Position | Predicted Chemical Shift (δ, ppm) |

| C-1, C-6 (C-Br) | 65-75 |

| Bridgehead CH | 35-45 |

| Methylene CH₂ | 30-40 |

This interactive table provides predicted chemical shift ranges for the carbon atoms in this compound.

Proton (¹H) NMR spectroscopy provides crucial information about the number of different proton environments, their connectivity, and the stereochemical relationships between them. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are the key parameters extracted from a ¹H NMR spectrum.

In this compound, the rigid cage structure leads to distinct chemical shifts for protons at different positions. The protons on carbons adjacent to the bromine-substituted carbons are expected to be deshielded and appear at a lower field compared to other protons on the diamantane framework.

The multiplicity of each proton signal, governed by the n+1 rule, reveals the number of neighboring protons. Furthermore, the magnitude of the coupling constants (J-values) provides detailed information about the dihedral angles between adjacent C-H bonds, which is instrumental in confirming the stereochemistry of the molecule. For the rigid diamondoid structure, specific long-range couplings can also be observed, further aiding in the complete structural assignment. hw.ac.ukresearchgate.net

Table 2: Representative ¹H NMR Data for Substituted Diamantanes (Note: Specific data for this compound is not readily available. This table illustrates typical values for related structures.)

| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |

| Bridgehead H | 1.8 - 2.5 | 2-4 (W-coupling) |

| Methylene H (axial) | 1.5 - 2.0 | 10-14 (geminal), 2-5 (vicinal) |

| Methylene H (equatorial) | 1.7 - 2.2 | 10-14 (geminal), 2-5 (vicinal) |

| H adjacent to Br | 2.5 - 3.5 | 2-5 (vicinal) |

This interactive table shows typical proton NMR parameters for protons in various environments within a substituted diamantane cage.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would reveal the molecular ion peak (M⁺•).

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion of this compound will appear as a characteristic cluster of peaks: M⁺•, (M+2)⁺•, and (M+4)⁺•, with a relative intensity ratio of approximately 1:2:1. This isotopic signature provides unambiguous confirmation of the presence of two bromine atoms in the molecule.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ⁷⁹Br) | Description |

| [C₁₄H₁₈Br₂]⁺• | 344 | Molecular Ion (M⁺•) |

| [C₁₄H₁₈⁷⁹Br⁸¹Br]⁺• | 346 | Molecular Ion (M+2)⁺• |

| [C₁₄H₁₈Br₂]⁺• | 348 | Molecular Ion (M+4)⁺• |

| [C₁₄H₁₈Br]⁺ | 265 | Loss of one Br atom |

| [C₁₄H₁₇]⁺ | 185 | Loss of two Br atoms and one H atom |

This interactive table outlines the major expected ions and their mass-to-charge ratios in the electron ionization mass spectrum of this compound, considering the most abundant bromine isotope.

Vibrational Spectroscopy: Infrared and Raman Studies

The IR spectrum of this compound is expected to show characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-C stretching and bending vibrations (fingerprint region) below 1500 cm⁻¹. The C-Br stretching vibrations typically appear in the far-infrared region, usually between 500 and 700 cm⁻¹.

The Raman spectrum is particularly useful for observing the vibrations of the carbon skeleton. bris.ac.ukresearchgate.net The symmetric vibrations of the diamantane cage are often strong in the Raman spectrum. The C-Br stretching modes are also expected to be Raman active. Theoretical calculations, often using density functional theory (DFT), are frequently employed to predict and assign the vibrational frequencies for complex molecules like this compound. researchgate.net

Table 4: General Vibrational Frequency Ranges for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Activity |

| C-H Stretch | 2850 - 3000 | IR and Raman |

| CH₂ Scissoring/Bending | 1400 - 1500 | IR and Raman |

| Cage C-C Stretch | 800 - 1200 | IR and Raman |

| C-Br Stretch | 500 - 700 | IR and Raman |

This interactive table summarizes the general regions where key vibrational modes of this compound are expected to appear in IR and Raman spectra.

X-ray Crystallography for Solid-State Structural Elucidation

The resulting crystal structure would confirm the substitution pattern and provide accurate measurements of the C-C and C-Br bond lengths, as well as the bond angles within the rigid diamondoid cage. This information is crucial for understanding any strain or distortion introduced by the bulky bromine substituents.

Table 5: Illustrative Crystal Structure Parameters for a Diamondoid Derivative (Note: This is an example to illustrate the type of data obtained from X-ray crystallography, as specific data for this compound is not available.)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1210 |

| Z (molecules per unit cell) | 4 |

This interactive table presents a hypothetical set of crystallographic parameters for a diamondoid derivative to demonstrate the output of an X-ray diffraction analysis.

Applications of 1,6 Dibromodiamantane and Its Derived Scaffolds in Materials Science and Nanotechnology

Integration into Advanced Polymer Architectures

The well-defined geometry and rigidity of the diamantane cage make it an attractive building block for creating polymers with exceptional thermal stability and mechanical strength. 1,6-Dibromodiamantane serves as a key precursor in the synthesis of such high-performance polymers.

The functionalization of diamondoids, including diamantane, opens pathways to their use in polymer chemistry. rsc.org While specific examples detailing the direct use of this compound in polyimide and polybenzazole synthesis are not prevalent in the provided search results, the general principle of incorporating functionalized diamondoids into polymer backbones is established. rsc.org The synthesis of novel diamines, for instance, is a critical step in producing polyimides with desirable properties like high thermal stability and solubility. researchgate.net The rigid nature of the diamantane unit, when incorporated into the polymer chain, is expected to enhance the thermal and mechanical properties of the resulting materials.

The linear, rigid structure of 1,6-disubstituted diamantane makes it an ideal candidate for the construction of rigid-rod polymers. These polymers are characterized by their rod-like molecular structure, which leads to unique properties such as high tensile strength and modulus. The incorporation of the bulky, three-dimensional diamantane cage can disrupt chain packing, potentially improving solubility without compromising the rigidity of the polymer backbone.

Engineering of Diamondoid-Based Nanomaterials

The precise structure of diamondoids at the molecular level allows for their use as building blocks in the bottom-up fabrication of nanomaterials with well-defined characteristics.

A significant application of dihalogenated diamantanes, such as this compound, is in the template-assisted synthesis of linear-chain nanodiamonds. nih.govresearchgate.net In this method, the dihalogenated precursors are introduced into the confined space of carbon nanotubes. nih.govresearchgate.net Upon heating under high vacuum in the presence of a catalyst, dehalogenation occurs, leading to the formation of radical intermediates that polymerize into one-dimensional diamond-like chains within the nanotubes. nih.govresearchgate.net This technique offers a promising strategy for the controlled synthesis of one-dimensional nanomaterials. nih.gov

Table 1: Template Synthesis of Linear-Chain Nanodiamonds

| Precursor | Template | Conditions | Outcome | Reference |

|---|

The functionalization of diamondoids is crucial for their application in molecular electronics and catalysis. rsc.org Halogenated diamondoids, including dibrominated derivatives, serve as important precursors for further chemical modifications. rsc.org These modifications can be used to attach diamondoids to surfaces, creating self-assembled monolayers with unique electronic properties. For instance, diamondoid thiols can form well-ordered layers on gold surfaces, leading to materials with monochromatic electron emission. The ability to precisely functionalize the diamantane core allows for the tuning of surface properties and the creation of active sites for catalysis. rsc.org

Construction of Molecular Architectures and Supramolecular Assemblies

The defined shape and potential for directional interactions make this compound and its derivatives valuable components in the construction of complex molecular architectures and supramolecular assemblies. These assemblies are held together by non-covalent interactions and can exhibit emergent properties. rsc.orgnih.govmdpi.commdpi.com The rigid diamantane scaffold can act as a core or a linker, directing the spatial arrangement of other molecular components. mdpi.com For example, 1,6-bis(hydroxymethyl)diamantane has been shown to form a one-dimensional network within double-walled carbon nanotubes through hydrogen bonding, demonstrating the potential for creating highly ordered assemblies. uni-giessen.de The development of such supramolecular structures is a key area of research in nanotechnology, with potential applications in sensing, catalysis, and drug delivery. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,6-bis(hydroxymethyl)diamantane |

| Polyimides |

| Polybenzazoles |

Utilization of Diamantane as a Rigid Spacer in Molecular Dyads and Assemblies

The diamantane cage, being an exceptionally rigid and well-defined structure, is an ideal candidate for use as a spacer or linker in molecular dyads and larger assemblies. Its stiff framework ensures a fixed distance and orientation between the functional units attached to it, a critical factor in designing systems for applications such as molecular electronics, photonics, and host-guest chemistry. The derivatization of diamantane, often starting from precursors like this compound, allows for the introduction of a variety of functional end-groups.

One notable example of a 1,6-disubstituted diamantane derivative is 1,6-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)diamantane . This complex molecule features a rigid diamantane core with flexible phenoxy units attached at the 1 and 6 positions. ontosight.ai The presence of amino and hydroxy functional groups provides sites for further chemical modifications, making it a versatile scaffold for creating new materials. ontosight.ai The combination of the rigid diamondoid and the more flexible aromatic units can lead to materials with unique mechanical and thermal properties. ontosight.ai

Another significant application of a 1,6-diamantane derivative is the formation of a one-dimensional hydrogen-bonding network of 1,6-bis(hydroxymethyl)diamantane inside double-walled carbon nanotubes. uni-giessen.de This spontaneous alignment and assembly into a highly dense, ordered structure showcases the potential of the 1,6-diamantane scaffold in creating novel one-dimensional nanomaterials. uni-giessen.de The functionalization at these specific positions is crucial for achieving the necessary intermolecular interactions for such organized assemblies. uni-giessen.de

The incorporation of 1,6-diamantylene groups into polymers, such as polyamides, has also been shown to enhance their thermal stability and other physicochemical properties. arxiv.org The rigid nature of the diamantane unit within the polymer backbone contributes to these improved characteristics. arxiv.org

Table 1: Examples of 1,6-Disubstituted Diamantane Derivatives and their Applications

| Compound Name | Application | Key Feature |

| 1,6-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)diamantane | Versatile scaffold for new materials | Rigid diamantane core with flexible, functionalized phenoxy units ontosight.ai |

| 1,6-Bis(hydroxymethyl)diamantane | Formation of 1D networks in carbon nanotubes | Spontaneous alignment and hydrogen bonding uni-giessen.de |

| 1,6-Diamantylene-containing polyamides | High-temperature polymers | Enhanced thermal stability due to rigid backbone arxiv.org |

Exploration of Intermolecular Interactions and Self-Assembly in Functionalized Diamondoids

The self-assembly of functionalized diamondoids into ordered structures is governed by a delicate balance of various intermolecular interactions, including van der Waals forces, hydrogen bonding, and electrostatic interactions. The rigid and well-defined shape of the diamondoid cage plays a crucial role in directing these interactions and, consequently, the final architecture of the assembly.

The functionalization of diamondoids significantly influences their self-assembly behavior. Studies have shown that even subtle changes to the functional groups attached to the diamondoid core can dramatically alter the resulting supramolecular structures. The introduction of polar functional groups, such as hydroxyl or amino groups, can lead to the formation of strong, directional hydrogen bonds, which are instrumental in creating highly ordered crystalline structures. For instance, the crystalline structure of 1,3,5,7-tetrahydroxyadamantane is dictated by hydrogen bonds between the hydroxyl groups, resulting in a structure analogous to inorganic compounds like cesium chloride. arxiv.org

In the context of 1,6-disubstituted diamantanes, the specific placement of functional groups at the apical positions allows for the formation of linear or extended network structures through intermolecular interactions. The aforementioned example of 1,6-bis(hydroxymethyl)diamantane self-assembling within carbon nanotubes is a prime illustration of how functionalization directs the formation of ordered assemblies through hydrogen bonding. uni-giessen.de

The thermal stability of self-assembled diamondoid structures is also heavily dependent on the nature of the functional groups. The incorporation of the rigid diamantane moiety into polymers has been shown to significantly increase their thermal stability. arxiv.org This is attributed to the inherent stability of the diamondoid cage, which retards degradation processes. arxiv.org

Table 2: Key Intermolecular Interactions in Functionalized Diamondoid Assemblies

| Interaction Type | Role in Assembly | Example |

| Hydrogen Bonding | Directs the formation of ordered, often crystalline, structures. | 1,6-Bis(hydroxymethyl)diamantane in carbon nanotubes uni-giessen.de |

| Van der Waals Forces | Contribute to the overall packing and stability of the assembly. | General interaction in all diamondoid assemblies. |

| Dipole-Dipole Interactions | Influence the orientation and alignment of polar functionalized diamondoids. | Assemblies of diamondoids with polar functional groups. |

Future Research Directions in 1,6 Dibromodiamantane Chemistry

Development of More Efficient and Environmentally Benign Synthetic Routes

The synthesis of halogenated diamondoids, including 1,6-dibromodiamantane, has traditionally relied on methods that can be harsh and may not align with modern principles of green chemistry. A primary future objective is the development of synthetic pathways that are not only higher in yield and selectivity but also significantly more environmentally friendly.

Current research in related fields points toward several promising avenues. For instance, the bromination of aromatic compounds like pyrene (B120774) has seen improvements by moving from liquid bromine in chlorinated solvents to milder and more manageable reagents like dibromohydantoin. chemicalbook.com This approach offers advantages such as easier handling, milder reaction conditions, and potentially higher yields, representing a key strategy that could be adapted for diamantane chemistry. chemicalbook.com Similarly, methods using N-Bromosuccinimide (NBS) in conjunction with catalysts or initiators are common for selective bromination and could be optimized for the diamantane core. chemicalbook.com

Future synthetic strategies will likely focus on catalyst-driven processes. The use of solid catalysts, such as cerium oxide (CeO₂), has shown success in one-pot reactions involving diamines, which could inspire catalytic routes for the functionalization of diamantane. researchgate.net The exploration of solvent-free mechanochemical methods and microwave-assisted synthesis, which have been successfully applied to create other complex organic molecules, could also lead to rapid, efficient, and green protocols for producing this compound and its precursors. researchgate.net

Table 1: Comparison of Synthetic Approaches for Bromination

| Feature | Traditional Methods | Future Directions |

|---|---|---|

| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS), Dibromohydantoin |

| Conditions | Harsh, often requires UV light or high temperatures | Mild, catalyst-driven, microwave-assisted, mechanochemical |

| Solvents | Chlorinated solvents (e.g., CCl₄) | Greener solvents or solvent-free conditions |

| Efficiency | Variable yields, potential for side products | High-yield, high-selectivity, one-pot synthesis |

| Environmental Impact | Use of hazardous reagents and solvents | Reduced waste, lower energy consumption |

Exploration of Novel Reactivity and Unprecedented Derivatizations

The two bromine atoms at the apical positions of this compound are gateways to a vast landscape of chemical derivatives. While foundational studies have established methods for preparing various diamantane derivatives, significant opportunities exist to explore novel transformations and create molecules with unprecedented complexity and function. acs.org

Future work will likely involve leveraging the C-Br bonds for sophisticated cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a wide array of functional groups, including aromatic rings, alkynes, and complex organic moieties. This would transform this compound from a simple halogenated hydrocarbon into a versatile platform for constructing highly structured three-dimensional molecules.

Furthermore, the conversion of the dibromide into other reactive functional groups, such as diamines, diols, or dithiols, opens up new avenues in polymer and materials science. For example, diamantane-based diamines could be used to synthesize exceptionally rigid polyamides or polyimides with high thermal stability, analogous to how 1,6-hexanediamine (B7767898) is a monomer for nylon. acs.orgresearchgate.net The corresponding dithiol derivatives, such as 1-diamantantyl thiol and 4-diamantantyl thiol, are known to form well-ordered self-assembled monolayers (SAMs), suggesting that a 1,6-dithiol derivative could act as a molecular linker to bridge surfaces or assemble into unique network structures. acs.org

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry is an indispensable tool for accelerating the discovery and design of new molecules and materials. For a complex system like this compound, advanced modeling can provide deep insights into its properties and reactivity, guiding experimental efforts and minimizing trial-and-error in the laboratory.

Future research will heavily rely on quantum mechanical methods like Density Functional Theory (DFT) to predict reaction pathways, transition states, and the stability of novel derivatives. nih.gov High-level calculations, such as those using the M06-2X functional, can accurately determine electronic properties and predict how structural modifications will influence the molecule's behavior, for instance, by calculating pKa values of derivatives. nih.gov

Molecular dynamics (MD) simulations and enhanced sampling techniques like metadynamics are crucial for understanding how diamantane derivatives interact with other molecules or surfaces. chemrxiv.org By developing more accurate force fields specifically tailored for diamondoids, researchers can simulate the self-assembly of this compound derivatives into larger structures, model their binding affinity to host molecules like cucurbiturils, or predict the morphology of SAMs on different substrates. acs.orgchemrxiv.org This predictive power is essential for the rational design of new materials for specific applications. nih.gov

Table 2: Key Computational Techniques in Diamantane Research

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanisms, Electronic Properties | Predicting reactivity, stability of new derivatives, and spectroscopic properties. nih.gov |

| Molecular Dynamics (MD) | Self-Assembly, Conformational Analysis | Simulating the formation of monolayers and polymers; understanding dynamic behavior. acs.org |

| Metadynamics/Enhanced Sampling | Host-Guest Chemistry, Free Energy | Calculating binding free energies to receptors or macrocycles. chemrxiv.org |

| Force Field Development | Simulation Accuracy | Creating specific parameters for diamondoids to improve the reliability of MD simulations. chemrxiv.org |

Expansion of Applications in Emerging Areas of Advanced Materials and Nanoscience

The unique properties of the diamantane cage—its rigidity, thermal stability, and well-defined three-dimensional structure—make this compound an attractive building block for next-generation materials. Future research will focus on integrating this diamondoid into functional systems for electronics, photonics, and nanotechnology.

In nanoscience, the ability of diamantane thiols to form high-quality SAMs on gold surfaces is a key area for expansion. acs.org this compound can be converted to a 1,6-dithiol, which could be used to create vertically oriented molecular wires or to functionalize nanoparticles. The rigid diamondoid core ensures a precise and uniform distance between the functionalized surfaces, a critical feature for developing molecular electronic devices.

The incorporation of the 1,6-diamantane unit into polymer backbones is another promising direction. Its rigidity can impart exceptional thermal and mechanical properties to polymers, making them suitable for high-performance applications. Furthermore, the discovery that many diamantane derivatives exhibit a plastically crystalline phase—a state of matter with properties between a true crystal and a liquid—opens up applications in solid-state electrolytes, thermal energy storage, and phase-change materials. rsc.org Future work will involve synthesizing new derivatives of this compound specifically designed to tune these material properties.

Q & A

Q. What are the established synthetic routes for 1,6-Dibromodiamantane, and how can purity be optimized?

Category : Basic (Synthesis and Purification) Answer : The synthesis of this compound typically involves bromination of diamantane using reagents like elemental bromine or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

- Reaction Optimization : Adjust stoichiometry (e.g., bromine/diamantane molar ratio) and temperature to minimize side products like polybrominated derivatives.

- Purification : Use column chromatography with non-polar solvents (e.g., hexane) to isolate the target compound. Confirm purity via ¹H/¹³C NMR (to identify bromine substitution patterns) and high-resolution mass spectrometry (HRMS) .

- Crystallization : Recrystallization in dichloromethane/hexane mixtures can enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Category : Basic (Characterization) Answer :

- Raman Spectroscopy : Identifies vibrational modes specific to C-Br bonds and diamondoid frameworks. Compare experimental spectra with density functional theory (DFT)-simulated spectra for validation .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects proton environments near bromine atoms (e.g., deshielding effects), while ¹³C NMR confirms carbon-bromine connectivity.

- X-ray Crystallography : Resolves 3D molecular geometry and bromine positional isomerism. Ensure single-crystal growth via slow evaporation techniques .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Category : Basic (Safety and Handling) Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving bromine .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities.

- Emergency Procedures : For spills, neutralize with sodium thiosulfate to reduce bromine reactivity. In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

Category : Advanced (Computational Chemistry) Answer :

- DFT Workflow : Use software like Gaussian or ORCA to calculate HOMO-LUMO gaps, electrostatic potential maps, and bond dissociation energies. Basis sets (e.g., B3LYP/6-311G**) should account for bromine’s relativistic effects .

- Molecular Dynamics (MD) : Simulate thermal stability by modeling degradation pathways under varying temperatures. Validate with thermogravimetric analysis (TGA) data .

Q. How to resolve contradictions in reported biological activities of this compound across different studies?

Category : Advanced (Data Analysis) Answer :

- Systematic Review Framework : Apply PRISMA guidelines to aggregate data from peer-reviewed studies. Assess bias using Cochrane Collaboration tools (e.g., risk-of-bias tables) .

- Meta-Analysis : Statistically compare biological endpoints (e.g., IC₅₀ values) across studies. Control for variables like cell lines (e.g., BxPC-3 vs. HeLa) or solvent effects (DMSO vs. ethanol) .

Q. What experimental strategies can elucidate the role of this compound in disrupting protein-liquid phase separations (LLPS)?

Category : Advanced (Biophysical Mechanisms) Answer :

- In Vitro LLPS Assays : Incubate proteins (e.g., BRCA1) with this compound in buffer solutions. Monitor phase separation via turbidity measurements or fluorescence microscopy .

- Transcriptomic Analysis : Perform RNA-seq on treated cell lines to identify downregulated pathways (e.g., MYC oncogene). Cross-reference with chromatin immunoprecipitation (ChIP-seq) data to link LLPS disruption to enhancer dysfunction .

Q. How to design a study assessing the thermodynamic stability of this compound derivatives under varying conditions?

Category : Advanced (Material Science) Answer :

- Controlled Degradation Experiments : Expose derivatives to UV light, humidity, or oxidative environments. Monitor stability via HPLC and infrared spectroscopy (FTIR) for bond cleavage .

- Calorimetry : Use differential scanning calorimetry (DSC) to measure melting points and decomposition enthalpies. Compare with computational predictions from MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.